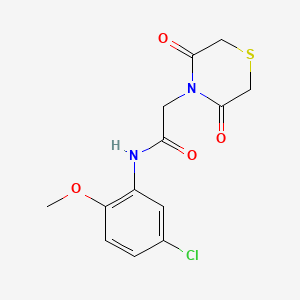

N-(5-chloro-2-methoxyphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide

Description

N-(5-chloro-2-methoxyphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide is a synthetic acetamide derivative characterized by a 5-chloro-2-methoxyphenyl aromatic moiety linked via an acetamide bridge to a 3,5-dioxothiomorpholin-4-yl heterocyclic system. This compound’s structural uniqueness lies in the combination of a chlorinated, methoxy-substituted aryl group and a sulfur-containing thiomorpholine dione ring. Its synthesis likely involves condensation reactions typical of acetamide derivatives, as seen in structurally related compounds (e.g., ).

Properties

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O4S/c1-20-10-3-2-8(14)4-9(10)15-11(17)5-16-12(18)6-21-7-13(16)19/h2-4H,5-7H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKMBIULTBWSFIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)CN2C(=O)CSCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with various molecular targets, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H17ClN2O4S, with a molecular weight of 356.82 g/mol. The compound features a chloro-substituted methoxyphenyl group and a thiomorpholine moiety with two carbonyl groups, which are critical for its biological activity.

Structural Features

| Feature | Description |

|---|---|

| Chloro Group | Enhances lipophilicity and may influence biological interactions. |

| Methoxy Group | Potentially increases solubility and stability. |

| Thiomorpholine Ring | Provides unique reactivity due to the presence of carbonyl groups. |

Antimicrobial Activity

Research indicates that compounds similar in structure to this compound exhibit significant antimicrobial properties. A study screening various N-substituted phenyl-2-chloroacetamides demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant strains (MRSA), while showing moderate efficacy against Gram-negative bacteria like Escherichia coli and yeast (Candida albicans) . The presence of halogenated substituents in the phenyl ring was associated with increased lipophilicity, facilitating cell membrane penetration.

Anti-inflammatory and Anticancer Potential

The compound's structural attributes suggest potential anti-inflammatory and anticancer activities. Similar compounds have been noted for their ability to inhibit specific kinases involved in cellular signaling pathways, which are crucial in inflammation and cancer progression. The interaction studies indicate that this compound may bind to enzymes or receptors, modulating pathways associated with these diseases.

The precise mechanisms through which this compound exerts its biological effects remain to be fully elucidated. However, the following hypotheses have been proposed based on structural activity relationship (SAR) analyses:

- Enzyme Inhibition : The thiomorpholine moiety may interact with active sites of enzymes, inhibiting their functions.

- Receptor Modulation : The chloro and methoxy groups may enhance binding affinity to specific receptors involved in inflammatory responses or tumorigenesis.

Case Study 1: Antimicrobial Efficacy

In a comparative study of various N-substituted chloroacetamides, it was found that those with halogen substitutions exhibited superior antimicrobial activity. For instance, N-(4-chlorophenyl)-2-chloroacetamide showed significant effectiveness against MRSA due to its high lipophilicity, which is hypothesized to enhance cell membrane permeability .

Case Study 2: Inhibition of Kinases

Another study investigated the kinase inhibitory potential of structurally similar compounds. It was observed that certain derivatives effectively inhibited kinases implicated in cancer cell proliferation. This suggests that this compound may share similar mechanisms of action.

Comparison with Similar Compounds

Structural Features

The target compound shares core structural motifs with several synthetic acetamides, but key differences in substituents and heterocyclic systems define its distinct profile:

Key Observations :

- Aryl Group Influence: The 5-chloro-2-methoxyphenyl group in the target compound contrasts with electron-withdrawing (e.g., 4-bromo in ) or bulky (e.g., 4-isopropyl in ) substituents in analogs.

- Heterocyclic Systems: The thiomorpholine dione ring provides sulfur-based hydrogen-bond acceptors, differing from nitrogen-rich pyridazinones () or oxygen-dominated oxomorpholines (). Such variations influence target selectivity and metabolic stability.

Physicochemical Properties

- Lipophilicity: The chloro and methoxy groups increase logP compared to polar pyridazinones () but reduce it relative to trifluoromethyl-substituted benzothiazoles ().

- Solubility : The thiomorpholine dione’s polar carbonyl groups may enhance aqueous solubility compared to benzothiazole derivatives.

- Metabolic Stability : Sulfur atoms in the thiomorpholine ring could slow oxidative metabolism, contrasting with labile oxomorpholine analogs ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.